molecular formula C18H18N2O2S B2910608 3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 681157-51-7

3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2910608
CAS No.: 681157-51-7
M. Wt: 326.41
InChI Key: FDZFOAMLHPKPST-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to have a wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. Without specific data on “3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide”, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for a compound like “3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” could involve further studies to determine its physical and chemical properties, potential biological activities, and possible applications in pharmaceuticals .

Properties

IUPAC Name

3-methoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-8-12(2)16-15(9-11)23-18(20(16)3)19-17(21)13-6-5-7-14(10-13)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZFOAMLHPKPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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